molecular formula C19H32O2 B3026301 Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate CAS No. 95497-55-5

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate

Cat. No.: B3026301
CAS No.: 95497-55-5
M. Wt: 292.5 g/mol
InChI Key: KOJYENXGDXRGDK-KDQYYBQISA-N
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Description

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as methyl punicate, is a fatty acid methyl ester. This compound can be isolated from the seeds of Punica granatum L. (pomegranate) and exhibits significant biological activities, including antitumor efficacy .

Mechanism of Action

Target of Action

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate, also known as 9Z,11E,13Z-octadecatrienoicacid, methylester, is a fatty acid methyl ester . It exhibits antitumor efficacy, which interferes with tumor cell cycle, drug resistance, and angiogenesis . The primary targets of this compound are therefore likely to be components of these processes, such as cell cycle regulators, drug resistance proteins, and angiogenic factors.

Mode of Action

It is known to interfere with the tumor cell cycle, drug resistance, and angiogenesis . This suggests that it may bind to or otherwise modulate the function of proteins involved in these processes, leading to changes in their activity or expression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in cell cycle regulation, drug resistance, and angiogenesis . These could include the cyclin-dependent kinase pathway, which regulates the cell cycle; the ATP-binding cassette (ABC) transporter pathway, which is involved in drug resistance; and the vascular endothelial growth factor (VEGF) pathway, which plays a key role in angiogenesis.

Result of Action

The result of the action of this compound is a reduction in tumor growth, likely due to its interference with the tumor cell cycle, drug resistance, and angiogenesis . This could lead to cell cycle arrest, increased sensitivity to anticancer drugs, and reduced blood supply to the tumor, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate can be synthesized through the esterification of punicic acid. The process involves the reaction of punicic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves the extraction of punicic acid from pomegranate seeds followed by its esterification. Supercritical fluid extraction methods are often employed to obtain high-purity punicic acid, which is then esterified to produce the methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cell signaling and membrane structure.

    Medicine: Investigated for its antitumor properties and potential therapeutic applications.

    Industry: Utilized in the production of bio-based lubricants and surfactants

Comparison with Similar Compounds

Methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate is unique due to its conjugated triene structure, which imparts distinct chemical and biological properties. Similar compounds include:

These compounds differ in their degree of unsaturation and biological activities, with this compound being particularly notable for its antitumor efficacy .

Properties

IUPAC Name

methyl (9Z,11E,13Z)-octadeca-9,11,13-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6-,9-8+,11-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJYENXGDXRGDK-KDQYYBQISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C=C\C=C/CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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